2-Fluoro-4,5-dimethoxybenzamide

Übersicht

Beschreibung

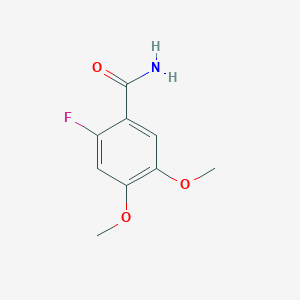

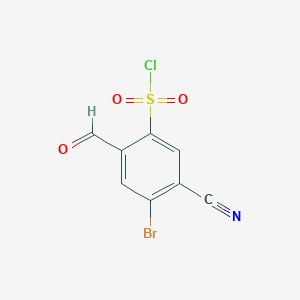

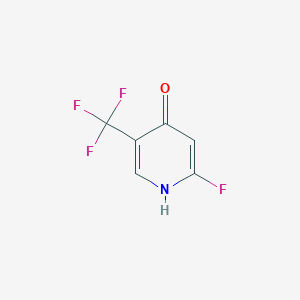

2-Fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C~9~H~9~FO~4~ . It falls within the class of benzamides and contains both fluorine and methoxy functional groups. The compound’s structure consists of a benzene ring substituted with two methoxy (OCH~3~) groups at positions 4 and 5, as well as a fluorine atom (F) at position 2.

Synthesis Analysis

The synthesis of 2-Fluoro-4,5-dimethoxybenzamide involves several steps. While I don’t have specific synthetic procedures for this compound, it can be prepared through various methods, including amidation reactions between 2-fluoro-4,5-dimethoxybenzoic acid and an appropriate amine. Researchers have likely explored different synthetic routes to obtain this compound.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4,5-dimethoxybenzamide is crucial for understanding its properties and reactivity. The benzamide moiety provides stability, while the fluorine substitution introduces electronic effects. The methoxy groups contribute to the compound’s overall polarity and solubility.

Chemical Reactions Analysis

Amidation Reaction : As mentioned earlier, the synthesis of this compound likely involves an amidation reaction. The carboxylic acid group of 2-fluoro-4,5-dimethoxybenzoic acid reacts with an amine (such as aniline or a substituted amine) to form the benzamide.

Hydrolysis : Under appropriate conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

Substitution Reactions : The fluorine atom at position 2 may participate in nucleophilic substitution reactions, affecting the compound’s reactivity.

Physical And Chemical Properties Analysis

Physical State : 2-Fluoro-4,5-dimethoxybenzamide likely exists as a solid at room temperature.

Melting Point : The compound’s melting point would be an essential property to determine its stability and handling conditions.

Solubility : The presence of methoxy groups suggests moderate solubility in polar solvents.

Safety And Hazards

Hazard Statements : The compound may pose risks to health. Common hazard statements include H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , H332 (harmful if inhaled) , and H335 (may cause respiratory irritation) .

Safety Precautions : Proper personal protective equipment (PPE) should be worn when handling this compound. Avoid inhalation, skin contact, and eye exposure. Adequate ventilation is essential.

Zukünftige Richtungen

Researchers should explore the following aspects:

- Biological Activity : Investigate potential pharmacological effects, such as receptor binding or enzyme inhibition.

- Structure-Activity Relationships : Modify the compound’s structure to enhance desired properties.

- Toxicology Studies : Assess safety profiles and potential adverse effects.

- Formulation : Develop suitable formulations for practical applications.

Eigenschaften

IUPAC Name |

2-fluoro-4,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDWKYKBMBNSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4,5-dimethoxy-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)